

BO-1165 activity against extended-spectrum beta-lactamase (ESBL) producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

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BO-1165: An Unexplored Candidate Against ESBL-Producing E. coli

Data regarding the activity of the monobactam antibiotic **BO-1165** against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli is notably absent in recently published scientific literature. While early research from the 1980s positioned **BO-1165** as a promising agent against a variety of Gram-negative bacteria, its specific efficacy against the contemporary challenge of ESBL-producing strains remains uninvestigated. This guide synthesizes the available historical data for **BO-1165** and provides a comparative framework using data for other monobactams and relevant antibiotics against this critical pathogen.

Executive Summary

Infections caused by ESBL-producing E. coli represent a significant therapeutic challenge due to their resistance to multiple beta-lactam antibiotics. While carbapenems remain a mainstay of treatment, the exploration of alternative agents is crucial. This guide aimed to evaluate the activity of **BO-1165** against ESBL-producing E. coli in comparison to other antibiotics. However, a comprehensive search of scientific literature reveals a significant lack of recent data on **BO-1165**. The most relevant available information dates back to 1986, predating the widespread recognition and characterization of ESBLs.

Therefore, this document will provide:



- A summary of the historical in vitro activity of **BO-1165** against Gram-negative bacteria.
- A comparative analysis of other monobactam antibiotics, such as tigemonam and carumonam, against ESBL-producing E. coli, to offer a potential, albeit indirect, performance benchmark.
- A review of the current treatment landscape for ESBL-producing E. coli infections, highlighting the performance of standard-of-care agents like meropenem.
- Detailed experimental protocols for the characterization of antibiotic activity against ESBLproducing organisms, which would be applicable to future studies on BO-1165.

Due to the absence of specific data for **BO-1165** against ESBL-producing E. coli, the following sections will focus on providing a comprehensive overview of the methodologies and comparative data for other relevant antibiotics to inform future research and drug development efforts.

Comparative In Vitro Activity

As no direct comparative data for **BO-1165** against ESBL-producing E. coli is available, this section presents data for other monobactams and comparator antibiotics.

Table 1: Comparative MIC Distributions of Various Antibiotics against ESBL-Producing E. coli

Antibiotic	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
BO-1165	Data Not Available	Data Not Available	
Tigemonam	≤1	≤1	[1]
Carumonam	0.2	12.5	[2]
Meropenem	≤0.125	0.25	[3]
Ciprofloxacin	>8	>8	[3]
Amikacin	2	>16	[3]



Note: Data for tigemonam and carumonam are against general Enterobacteriaceae and may not be specific to ESBL-producing strains.

Experimental Protocols

To facilitate future research on **BO-1165** and to provide context for the existing data on other antibiotics, detailed experimental protocols are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology: Broth Microdilution

- Bacterial Isolate Preparation: ESBL-producing E. coli isolates are cultured on appropriate
 agar plates (e.g., MacConkey agar) for 18-24 hours at 35-37°C. Colonies are then
 suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland
 standard. This suspension is further diluted to yield a final inoculum concentration of
 approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
- Antibiotic Preparation: A series of twofold serial dilutions of the antibiotic (e.g., BO-1165, comparators) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the
 prepared bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control
 wells are included. The plates are incubated at 35-37°C for 16-20 hours.
- Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Kinetic Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

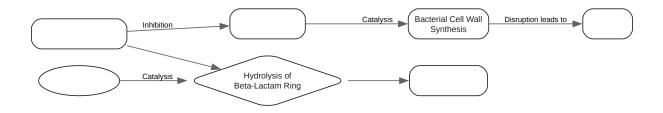
Methodology:



- Inoculum Preparation: A logarithmic-phase culture of the ESBL-producing E. coli isolate is diluted in CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
- Antibiotic Exposure: The antibiotic is added to the bacterial suspension at various multiples
 of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is
 also included.
- Sampling and Plating: The tubes are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted in sterile saline, and plated onto nutrient agar plates.
- Enumeration and Analysis: After incubation of the plates, the number of viable colonies is counted. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance in ESBL-producing E. coli is the enzymatic degradation of beta-lactam antibiotics by ESBL enzymes. These enzymes are typically plasmid-mediated and can hydrolyze a wide range of penicillins and cephalosporins. The interaction between a beta-lactam antibiotic and an ESBL-producing bacterium can be visualized as follows:



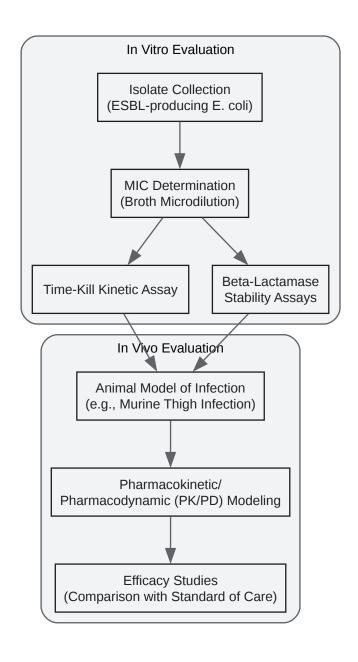
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Caption: Mechanism of action of beta-lactam antibiotics and ESBL-mediated resistance.

Experimental and Logical Workflows



The process of evaluating a novel antibiotic against ESBL-producing pathogens follows a structured workflow, from initial screening to more detailed characterization.



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Caption: A typical workflow for the preclinical evaluation of a new antibiotic.

Conclusion and Future Directions

The historical data on **BO-1165** suggests it possessed promising activity against Gramnegative bacteria. However, the absence of any recent studies, particularly against clinically



important resistant strains like ESBL-producing E. coli, is a significant knowledge gap. To ascertain the potential role of **BO-1165** in the current antibiotic landscape, a comprehensive reevaluation is imperative. Future studies should focus on determining the in vitro activity of **BO-1165** against a large panel of contemporary, well-characterized ESBL-producing E. coli isolates. Comparative studies against current standard-of-care agents, such as meropenem and piperacillin-tazobactam, are essential to understand its relative potency. Furthermore, in vivo studies using animal models of infection would be crucial to assess its therapeutic potential. Without such data, the utility of **BO-1165** in treating infections caused by ESBL-producing E. coli remains speculative.

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- To cite this document: BenchChem. [BO-1165 activity against extended-spectrum beta-lactamase (ESBL) producing E. coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667344#bo-1165-activity-against-extended-spectrum-beta-lactamase-esbl-producing-e-coli]

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